molecular formula C22H38O5 B12416803 Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]- CAS No. 2315-63-1

Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-

Cat. No.: B12416803
CAS No.: 2315-63-1
M. Wt: 382.5 g/mol
InChI Key: UYDLBVPAAFVANX-UHFFFAOYSA-N
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Description

Triton X-45 (n=4) is a non-ionic surfactant, known chemically as 4-(1,1,3,3-tetramethylbutyl)phenyl-polyethylene glycol. It is characterized by a low hydrophile-lipophile balance (HLB) value, making it suitable for various applications, including bioseparation processes. This compound is easily dispersible in aqueous solutions at room temperature and is chemically stable in most acidic and alkaline solutions .

Preparation Methods

Triton X-45 (n=4) is synthesized through the ethoxylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction involves the addition of ethylene oxide to the phenol compound under controlled conditions, typically in the presence of a catalyst. The degree of ethoxylation determines the number of ethylene oxide units (n=4 in this case) attached to the phenol ring .

Chemical Reactions Analysis

Triton X-45 (n=4) primarily undergoes reactions typical of non-ionic surfactants. These include:

    Oxidation: The ethylene oxide chains can be oxidized under strong oxidative conditions.

    Reduction: The phenolic group can be reduced to a corresponding hydroxy compound.

    Substitution: The phenolic hydrogen can be substituted with various functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triton X-45 (n=4) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Triton X-45 (n=4) involves its ability to reduce surface tension and disrupt lipid bilayers. This property makes it effective in solubilizing hydrophobic compounds and disrupting cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and purification .

Comparison with Similar Compounds

Triton X-45 (n=4) can be compared with other non-ionic surfactants such as:

    Triton X-100: Similar in structure but with a higher degree of ethoxylation, making it more hydrophilic.

    Brij® 35: Another non-ionic surfactant with a different hydrophile-lipophile balance, used in similar applications.

    ECOSURF™ EH-3: A non-ionic surfactant with different ethoxylation levels and applications.

Triton X-45 (n=4) is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly suitable for applications requiring low HLB values .

Properties

CAS No.

2315-63-1

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C22H38O5/c1-21(2,3)18-22(4,5)19-6-8-20(9-7-19)27-17-16-26-15-14-25-13-12-24-11-10-23/h6-9,23H,10-18H2,1-5H3

InChI Key

UYDLBVPAAFVANX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCO

Origin of Product

United States

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